molecular formula C6H2BrF4N B15234401 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B15234401
M. Wt: 243.98 g/mol
InChI Key: GKYFJOFAQBGHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine typically involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a pyridine ring. One common method is the halogenation of pyridine derivatives. For example, starting with 2,6-difluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Amines and Thiols: Used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, although specific details would depend on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

IUPAC Name

2-bromo-6-fluoro-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2BrF4N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H

InChI Key

GKYFJOFAQBGHRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.